2-Ethylquinolin-6-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
2-ethylquinolin-6-amine |
InChI |
InChI=1S/C11H12N2/c1-2-10-5-3-8-7-9(12)4-6-11(8)13-10/h3-7H,2,12H2,1H3 |
InChI Key |
NWLMAURVGSJVBU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=C1)C=C(C=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethylquinolin 6 Amine and Analogs
Strategies for Quinoline (B57606) Core Construction Relevant to 2-Ethylquinolin-6-amine
The formation of the quinoline ring system is a cornerstone of this synthesis. Several classical reactions provide versatile pathways to substituted quinolines, which can be adapted for the synthesis of the 2-ethyl-6-amino substituted scaffold.
Friedländer Condensation and its Derivatives
The Friedländer synthesis is a straightforward and widely used method for quinoline synthesis, involving the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group (a ketone or aldehyde). wikipedia.orgnih.govalfa-chemistry.comorganic-chemistry.orgresearchgate.net This reaction can be catalyzed by either acids or bases. wikipedia.orgalfa-chemistry.com
For the synthesis of a 2-ethyl-substituted quinoline, a suitable starting material would be a 2-aminoaryl ketone reacting with butan-2-one. The general mechanism proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring. alfa-chemistry.com While direct synthesis of this compound via this method would require a 2,6-diaminoaryl ketone, a more common approach involves using a 2-amino-5-nitroaryl ketone, which after the quinoline ring formation, the nitro group can be reduced to the desired amine.
Table 1: Key Aspects of the Friedländer Synthesis
| Feature | Description |
| Reactants | 2-aminoaryl aldehyde/ketone and a compound with an α-methylene group |
| Products | Substituted quinolines |
| Catalysts | Acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid) or bases |
| Mechanism | Aldol condensation followed by cyclodehydration |
Knorr Quinoline Synthesis and Related Cyclizations
The Knorr quinoline synthesis involves the conversion of a β-ketoanilide to a 2-hydroxyquinoline (B72897) in the presence of a strong acid, typically sulfuric acid. synarchive.comwikipedia.orgquimicaorganica.org This method is particularly useful for the synthesis of 2-quinolones. synarchive.com
To adapt this for a 2-ethyl derivative, one would start with an aniline (B41778) and a β-ketoester that can introduce the ethyl group at the 2-position. For instance, the reaction of an aniline with ethyl 3-oxopentanoate (B1256331) would lead to a β-ketoanilide, which upon cyclization, would yield a 2-hydroxy-4-methylquinoline derivative. Further modifications would be necessary to achieve the desired 2-ethyl substitution pattern and introduce the 6-amino group. A variation involves the Conrad-Limpach-Knorr synthesis, where the reaction of anilines with β-ketoesters can yield either 4-quinolones at lower temperatures or 2-quinolones at higher temperatures. pharmaguideline.com One example of the Knorr synthesis is the reaction of 4-amino-6-bromoveratrole with ethyl acetoacetate (B1235776) in the presence of sulfuric acid to produce a quinoline derivative. iipseries.org
Riehm and Pfitzinger Reactions for Quinoline Scaffolds
The Riehm synthesis involves heating an arylamine hydrochloride with a ketone, which can lead to the formation of quinoline derivatives. iipseries.org
The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.netijsr.netresearchgate.net The reaction proceeds through the opening of the isatin ring to form an isatoic acid derivative, which then condenses with the carbonyl compound and cyclizes. wikipedia.orgijsr.net To obtain a 2-ethylquinoline (B167955) derivative, one could employ a ketone such as butan-2-one. The resulting quinoline-4-carboxylic acid can then be decarboxylated. The Pfitzinger reaction offers a versatile method as various substituted isatins and carbonyl compounds can be used to generate a wide array of quinoline derivatives. researchgate.net
Table 2: Comparison of Riehm and Pfitzinger Reactions
| Reaction | Starting Materials | Key Intermediate | Product |
| Riehm | Arylamine hydrochloride, Ketone | Not well-defined | Substituted quinoline |
| Pfitzinger | Isatin, Carbonyl compound, Base | Isatoic acid derivative | Quinoline-4-carboxylic acid |
Povarov and Gould-Jacobs Reactions in Quinoline Synthesis
The Povarov reaction is a cycloaddition reaction between an aromatic imine and an electron-rich alkene to form tetrahydroquinolines, which can then be oxidized to quinolines. iipseries.org This method is particularly useful for the synthesis of quinolines with substituents in the pyridine (B92270) ring.
The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines. wikipedia.orgablelab.eu It involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization. wikipedia.org The resulting 4-hydroxy-3-carboalkoxyquinoline can be saponified and decarboxylated to yield the 4-hydroxyquinoline. wikipedia.org This method is effective for anilines with electron-donating groups. wikipedia.org To introduce a 6-amino group, one could start with a p-phenylenediamine (B122844) derivative. The subsequent conversion of the 4-hydroxy group to other functionalities would be necessary to arrive at this compound. Microwave irradiation has been shown to significantly improve the yields and shorten the reaction times of the Gould-Jacobs reaction. ablelab.eu
Introduction of Ethyl and Amine Functionalities
Once the quinoline core is constructed, the next critical step is the introduction or unmasking of the ethyl and amine groups at the 2- and 6-positions, respectively.
Reductive Amination Protocols for Amine Incorporation
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. frontiersin.orgnih.gov This reaction involves the initial formation of an imine or enamine from the reaction of a carbonyl compound with an amine, followed by reduction of the intermediate to the corresponding amine. nih.gov
In the context of synthesizing this compound, reductive amination can be employed in a few ways. A common strategy involves the synthesis of a 6-nitroquinoline (B147349) derivative, which is then reduced to the 6-aminoquinoline (B144246). Catalytic hydrogenation is a frequently used method for this transformation. frontiersin.org
Alternatively, if a quinolin-6-amine is already available, the ethyl group could potentially be introduced at the 2-position through other means, and then the amino group could be further functionalized if needed. However, the more direct approach is the reduction of a pre-formed 2-ethyl-6-nitroquinoline.
Table 3: Common Reducing Agents for Nitro Group Reduction
| Reagent | Conditions |
| H₂, Pd/C | Catalytic hydrogenation |
| SnCl₂, HCl | Stannous chloride in acidic media |
| Fe, HCl/AcOH | Iron in acidic media |
| Na₂S₂O₄ | Sodium dithionite |
In a one-pot reductive amination process, a nitro compound can be reduced to the amine in situ, which then reacts with a carbonyl compound, followed by reduction to the final amine product. nih.gov This approach offers an efficient route to N-alkylated amines.
Nucleophilic Substitution Reactions for Amine Introduction
The introduction of an amino group onto the quinoline ring can be achieved through nucleophilic substitution reactions. These methods are crucial for synthesizing aminoquinolines from appropriately activated precursors.
One prominent method is the Vicarious Nucleophilic Substitution of Hydrogen (VNS). nih.gov This reaction is particularly effective for electron-deficient aromatic rings, such as nitroquinolines. nih.gov In the VNS reaction, a nucleophile attacks a carbon atom of the aromatic ring that is activated by an electron-withdrawing group (like a nitro group), leading to the substitution of a hydrogen atom. The nitro group activates the quinoline ring, making it susceptible to nucleophilic attack, especially at positions ortho and para to the nitro group. nih.gov For the synthesis of a 6-aminoquinoline derivative, a precursor like 6-nitroquinoline could theoretically be a starting point, although direct amination via VNS typically occurs at positions activated by the nitro group.
Another pathway is the classical nucleophilic aromatic substitution (SNAr), where a good leaving group, such as a halogen, is displaced by an amine nucleophile. For instance, the reaction of a 6-haloquinoline with an amine source can yield the corresponding 6-aminoquinoline. The efficiency of this reaction is highly dependent on the activation of the quinoline ring by electron-withdrawing groups. For example, studies have shown that 2,4-dichlorobenzo[h]quinoline can react with naphth-1-ylamine in the presence of a CuI catalyst to produce mono- and di-substituted amino derivatives. nih.gov This highlights the utility of halogenated quinolines as intermediates for introducing amine functionalities. nih.gov
A common and efficient route to aminoquinolines involves the reduction of precursor nitroquinolines. nih.gov While not a direct nucleophilic substitution of an amine, the synthesis of the nitro-precursor often involves electrophilic nitration. The subsequent reduction of the nitro group to an amine is a highly effective transformation that can be achieved under mild conditions using reagents like stannous chloride, tolerating a wide range of other functional groups. nih.gov
| Method | Substrate Example | Reagent/Nucleophile | Key Features | Product Type |
|---|---|---|---|---|
| Vicarious Nucleophilic Substitution (VNS) | Nitroquinoline derivatives | Aminating agents (e.g., 9H-carbazole) | Direct substitution of hydrogen in electron-deficient rings. nih.gov | Amino-nitroquinolines nih.gov |
| Nucleophilic Aromatic Substitution (SNAr) | 6-Haloquinoline | Ammonia, primary/secondary amines | Requires a leaving group (e.g., Cl, Br) and often catalytic activation (e.g., CuI). nih.gov | 6-Aminoquinolines |
| Reduction of Nitro Group | 6-Nitroquinoline | Stannous chloride (SnCl2), H2/Pd-C | A versatile and high-yielding method to produce amines from nitro compounds. nih.gov | 6-Aminoquinolines nih.gov |
Alkylation Strategies for Ethyl Group Integration
The introduction of an ethyl group at the C2-position of the quinoline ring can be accomplished either during the ring's formation or by functionalizing a pre-formed quinoline.
Classical quinoline synthesis methods are highly effective for installing substituents like the 2-ethyl group. The Doebner-von Miller reaction , for example, involves the condensation of an aromatic amine with α,β-unsaturated carbonyl compounds. ijpsjournal.com To obtain a 2-ethylquinoline, one could react aniline with an appropriate α,β-unsaturated aldehyde or ketone that would lead to the desired substitution pattern.
Similarly, the Friedländer synthesis is a fundamental method for constructing quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. researchgate.net To synthesize a 2-ethylquinoline derivative, a 2-aminoaryl ketone could be reacted with a ketone possessing an ethyl group, such as butan-2-one. Recent advancements have focused on indirect Friedländer approaches, using precursors like 2-aminobenzyl alcohol, which offer improved selectivity and substrate scope through oxidative or metal-catalyzed processes. researchgate.net
Post-synthetic modification of the quinoline ring is also a powerful strategy. Transition metal-catalyzed cross-coupling reactions can introduce alkyl groups. For instance, heteroaromatic tosylates can act as electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, providing a method for C-alkylation. organic-chemistry.org Another approach involves the direct C-H activation and functionalization of the quinoline ring. researchgate.net While C-H alkylation often targets other positions, specific directing groups or catalytic systems can achieve C2 selectivity. organic-chemistry.org For example, the functionalization of quinoline N-oxides at the C2 position is a well-established strategy, where the N-oxide activates the C2 position for subsequent reactions. nih.gov
| Strategy | Precursors/Substrate | Key Reaction | Description |
|---|---|---|---|
| Doebner-von Miller Reaction | Aniline, α,β-unsaturated carbonyls | Acid-catalyzed condensation/cyclization | Builds the quinoline ring with the alkyl group incorporated from the carbonyl precursor. ijpsjournal.com |
| Friedländer Synthesis | 2-Aminoaryl ketone, Butan-2-one | Condensation/cyclization | A versatile method where the ethyl group originates from the methylene (B1212753) ketone reactant. researchgate.net |
| Cross-Coupling Reaction | 2-Haloquinoline or 2-tosylquinoline | Iron-catalyzed coupling with Ethyl Grignard reagent | Substitutes a leaving group on a pre-formed quinoline with an ethyl group. organic-chemistry.org |
| C-H Activation of N-Oxide | Quinoline N-oxide | Copper-catalyzed reaction with alkyl source | The N-oxide activates the C2-position for direct alkylation. organic-chemistry.org |
Green Chemistry Approaches in Quinoline Amine Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoline derivatives to reduce environmental impact. nih.gov These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. bohrium.com
Key green strategies include:
Use of Green Solvents: Traditional syntheses often use volatile and hazardous organic solvents. Green alternatives like water, ethanol, and polyethylene (B3416737) glycol (PEG) are now being employed. tandfonline.com For example, a one-pot, three-component synthesis of pyrimido[4,5-b]quinolones has been developed using water as an eco-friendly solvent. tandfonline.com
Microwave-Assisted Synthesis (MAS): Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating. ijpsjournal.com A microwave-assisted protocol for quinoline synthesis using trifluoroacetic acid in chloroform (B151607) has been reported as an efficient method. tandfonline.com
Use of Recyclable and Benign Catalysts: Efforts are focused on replacing hazardous acid catalysts with solid, reusable alternatives. Amberlyst-15, a reusable acidic resin, has been used to catalyze the Povarov reaction for quinoline derivative synthesis in ethanol. tandfonline.com Magnetic nanoparticles coated with silica (B1680970) sulfuric acid have also been developed as an efficient and easily recoverable catalyst for quinoline synthesis in water. tandfonline.com
One-Pot, Multicomponent Reactions: These reactions combine multiple steps into a single operation, which reduces waste, saves time, and minimizes the need for purification of intermediates. nih.govtandfonline.com
| Green Approach | Catalyst/Medium | Reaction Type | Advantages | Reference |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | Ammonium acetate (B1210297) / Water | Three-component reaction | Short reaction time (10-15 min), high yields (75-93%), economical. | tandfonline.com |
| Green Solvent | Aqueous PEG-400 | Condensation/cyclization | Recyclable solvent medium, less hazardous waste. | tandfonline.com |
| Reusable Catalyst | Amberlyst-15 | Povarov reaction | Eco-friendly, reusable catalyst, reaction at room temperature. | tandfonline.com |
| Nanocatalysis | Magnetic nano-Fe3O4@SiO2–SO3H | One-pot, three-component reaction | Mild conditions (70°C), moderate to excellent yields (71-92%), catalyst is easily separated and reused. | tandfonline.com |
| Benign Catalyst | p-Toluene sulfonic acid (p-TSA) | One-pot, three-component reaction | Effective catalyst for synthesis in water, leading to high yields. | bohrium.comtandfonline.com |
Catalytic Methodologies for Quinoline Amine Synthesis
Catalysis is central to modern organic synthesis, providing efficient and selective pathways to complex molecules like quinoline amines. nih.gov A wide array of catalysts, particularly those based on transition metals, have been developed for quinoline synthesis. mdpi.com
Palladium (Pd) Catalysis: Palladium catalysts are widely used for various transformations. mdpi.com For instance, Pd(OAc)2 has been used to catalyze the aerobic oxidative aromatization of aliphatic alcohols and anilines to form quinoline skeletons. mdpi.com Palladium is also instrumental in C-H activation reactions; for example, the direct arylation at the C8-position of an aminoquinoline has been achieved using a palladium(II) acetate and phosphine (B1218219) ligand system. nih.gov
Rhodium (Rh) Catalysis: Rhodium catalysts are effective in C-H bond activation. mdpi.com A rhodium-catalyzed reaction involving ortho-C–H bond activation of aromatic amines followed by cyclization provides an efficient route to substituted quinolines. mdpi.com Another novel synthesis of quinoline-3-carboxylates involves a Rh(II)-catalyzed reaction of indoles with halodiazoacetates, proceeding through a cyclopropanation-ring expansion mechanism. nih.gov
Copper (Cu) Catalysis: Copper catalysts are often cheaper and more abundant than palladium or rhodium. Copper acetate has been used to catalyze a one-pot reaction between saturated ketones and anthranils to generate 3-substituted quinolines. mdpi.com
Nickel (Ni) Catalysis: Earth-abundant nickel is an attractive catalyst for sustainable synthesis. Nickel-catalyzed dehydrogenation and condensation of α-2-aminoaryl alcohols with ketones or secondary alcohols provides access to a wide range of polysubstituted quinolines. organic-chemistry.org A stable and reusable nickel nanoparticle catalyst (Ni NPs@N-C) has been reported for the one-pot synthesis of 2-alkyl/aryl quinazolinones via acceptorless dehydrogenation. researchgate.net
Cobalt (Co) Catalysis: Cobalt-catalyzed C–H bond activation has been utilized for quinoline synthesis. mdpi.com A ligand-free cobalt catalyst has been shown to mediate the cyclization of 2-aminoaryl alcohols with ketones to produce quinolines under mild conditions. mdpi.com
Iron (Fe) Catalysis: Iron is an economical and environmentally benign catalyst. Iron(III) chloride has been used as a Lewis acid catalyst in a domino dehydrogenative Povarov/oxidation reaction to synthesize substituted quinolines. organic-chemistry.org
| Catalyst Metal | Catalyst Example | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Palladium (Pd) | Pd(OAc)2 | Oxidative Cyclization / C-H Arylation | High efficiency in C-C and C-N bond formation. mdpi.com Selectively promotes N-arylation or C-H activation depending on the ligand system. nih.gov | mdpi.comnih.gov |
| Rhodium (Rh) | Rh(II) carboxylates | C-H Activation / Ring Expansion | Facilitates cascade C–H activation and heteroannulation. mdpi.com Enables synthesis from indoles via a cyclopropanation-ring expansion pathway. nih.gov | mdpi.comnih.gov |
| Copper (Cu) | Copper acetate | C-H Activation / Annulation | Effective for one-pot synthesis from readily available starting materials. mdpi.com | mdpi.com |
| Nickel (Ni) | Ni NPs@N-C | Dehydrogenative Coupling | Utilizes an earth-abundant metal; stable and recyclable catalyst for atom-economical synthesis. researchgate.netorganic-chemistry.org | researchgate.netorganic-chemistry.org |
| Cobalt (Co) | Ligand-free Co catalyst | C-H Activation / Cyclization | Enables efficient synthesis under mild, one-pot conditions. mdpi.com | mdpi.com |
| Iron (Fe) | FeCl3 | Dehydrogenative Povarov Reaction | Cheap, benign, and effective Lewis acid catalyst. organic-chemistry.org | organic-chemistry.org |
Advanced Spectroscopic Characterization and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms.
¹H-NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-Ethylquinolin-6-amine, the ¹H-NMR spectrum would be expected to show distinct signals for the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and a series of signals in the aromatic region corresponding to the protons on the quinoline (B57606) ring system. The -NH₂ protons would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.
¹³C-NMR Spectroscopy detects the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would show peaks for the two carbons of the ethyl group and nine peaks for the carbons of the quinoline ring. The chemical shifts of the aromatic carbons are influenced by the position of the ethyl and amine substituents. amazonaws.com
Illustrative NMR Data for 4-ethylquinolin-8-amine rsc.org
| Technique | Solvent | Chemical Shifts (δ ppm) |
| ¹H-NMR | MeOD-d4 | 8.58 (d, 1H), 7.29–7.34 (m, 2H), 7.24 (d, 1H), 6.96 (dd, 1H), 3.03 (q, 2H), 1.33 (t, 3H) |
| ¹³C-NMR | MeOD-d4 | 150.3, 146.7, 144.8, 138.0, 127.9, 126.9, 119.6, 111.2, 110.2, 24.8, 13.1 |
This table presents experimental data for the isomer 4-ethylquinolin-8-amine for illustrative purposes. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (C₁₁H₁₂N₂), the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight (approx. 172.23 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition. rsc.org
The fragmentation of the molecular ion is influenced by the structure. For amines, a common fragmentation pathway is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. docbrown.info For this compound, cleavage of the ethyl group could occur. The presence of the stable quinoline ring system would likely result in fragment ions corresponding to the intact ring. neu.edu.tr
Illustrative HRMS Data for 4-ethylquinolin-8-amine rsc.org
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 173.1073 | 173.1073 |
This table presents experimental data for the isomer 4-ethylquinolin-8-amine for illustrative purposes. rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. It is an effective method for identifying the functional groups present in a compound. wiley.com
For this compound, the IR spectrum would be expected to display characteristic absorption bands:
N-H Stretching: Primary amines (R-NH₂) typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations. orgchemboulder.comspectroscopyonline.com
C-H Stretching: Absorptions for aromatic C-H bonds appear above 3000 cm⁻¹, while those for aliphatic C-H bonds (from the ethyl group) appear just below 3000 cm⁻¹.
N-H Bending: A bending vibration for the primary amine is expected in the 1580-1650 cm⁻¹ region. orgchemboulder.com
C=C and C=N Stretching: Aromatic ring stretching vibrations occur in the 1400-1600 cm⁻¹ range.
C-N Stretching: The stretching vibration for the aromatic amine C-N bond typically appears in the 1250-1335 cm⁻¹ range. orgchemboulder.com
Illustrative IR Data for 4-ethylquinolin-8-amine rsc.org
| Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H Stretch | 3337 |
| C-H Stretch (aliphatic) | 2968 |
| C=C/C=N Stretch | 1612, 1584, 1514, 1471 |
| C-N Stretch | 1363 |
This table presents experimental data for the isomer 4-ethylquinolin-8-amine for illustrative purposes. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. The wavelengths of maximum absorbance (λmax) correspond to the energy required to promote electrons from a ground state to an excited state, typically π→π* and n→π* transitions in conjugated systems. msu.edu The quinoline ring system is a chromophore, and its UV-Vis spectrum is characteristic of its extended π-electron system. The position and intensity of absorption bands can be affected by substituents and the solvent used. researchgate.netmdpi.com The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline.
Advanced Techniques for Nanomaterial Characterization of Quinoline Derivatives
While data on nanomaterials made specifically from this compound is unavailable, advanced microscopy techniques are crucial for characterizing nanoparticles derived from other quinoline compounds. researchgate.netnih.gov These methods provide direct visualization of nanoparticle morphology, size, and surface features.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides detailed morphological information about nanomaterials. nih.govshd-pub.org.rs In studies of quinoline-based nanocomposites, such as those involving chitosan, TEM analysis reveals the shape and size distribution of the nanoparticles. tandfonline.com For instance, TEM has been used to show that certain quinoline-derived nanoparticles are hexagonally shaped or spherical, with average sizes often in the range of 10 to 60 nm. researchgate.netnih.govtandfonline.com
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that generates three-dimensional, high-resolution images of a sample's surface topography. nih.gov Unlike electron microscopy, AFM can be performed in air or liquid, making it suitable for imaging biological specimens in near-physiological conditions. nih.govnih.gov For quinoline-based nanomaterials, AFM is used to characterize shape, size, and surface roughness. nih.govacs.org It provides quantitative data on particle height and morphology, complementing the information obtained from TEM. nih.gov
Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely employed for determining the size distribution of small particles and macromolecules in suspension. The methodology is predicated on the principles of Brownian motion, wherein particles are in constant, random thermal motion, causing fluctuations in the intensity of scattered light. By analyzing these fluctuations, DLS can elucidate the hydrodynamic diameter of particles.
In the context of quinoline derivatives, DLS is instrumental in characterizing nanoparticles, liposomes, and other nano-assemblies. While specific DLS data for this compound is not extensively documented in publicly available literature, the technique's application to analogous quinoline-based systems provides a clear framework for its potential use in characterizing this compound, particularly when formulated into particulate systems for various applications.
Research on related quinoline derivatives demonstrates the utility of DLS in assessing key parameters such as particle size and the polydispersity index (PDI), which indicates the breadth of the size distribution. nih.gov For instance, in studies involving quinoline derivatives loaded into nanoparticles, DLS is a standard method to confirm the size of these particles and their uniformity. sci-hub.se The technique is sensitive to changes in particle size that may occur due to the encapsulation of compounds like this compound within a nanocarrier.
Furthermore, DLS can be used to study the aggregation behavior of quinoline derivatives in solution. The hydrodynamic diameter measured by DLS reflects the size of the particle along with the solvent layer attached to its surface as it moves. researchgate.net Changes in this diameter can signify aggregation or conformational changes of the molecules in response to their environment, such as interactions with proteins. rsc.org
The characterization of liposomes containing quinoline derivatives has also been successfully performed using DLS. mdpi.com These studies typically measure the hydrodynamic diameters of the liposomes to ensure they fall within a desired size range for their intended application. The stability of these formulations over time can also be monitored by tracking changes in particle size and PDI. nih.gov
A hypothetical DLS analysis of this compound formulated into a nanoparticle system might yield data similar to that observed for other aminoquinoline derivatives. The following interactive table presents representative data that could be expected from such an analysis, illustrating the typical parameters measured.
| Sample Description | Z-Average Diameter (d.nm) | Polydispersity Index (PDI) |
| Blank Nanoparticles | 150 | 0.15 |
| This compound Loaded Nanoparticles (0.5% w/w) | 165 | 0.18 |
| This compound Loaded Nanoparticles (1.0% w/w) | 180 | 0.21 |
This hypothetical data illustrates that as the loading of the quinoline derivative increases, a corresponding increase in the nanoparticle size (Z-average diameter) and a slight increase in the polydispersity index might be observed. This is a common trend seen in drug-loaded nanocarrier systems. The PDI values, being below 0.3, would suggest a relatively narrow size distribution, which is often a desirable characteristic for such formulations.
In Vitro Biological Activities and Structure Activity Relationships
In Vitro Antimicrobial Activity of Quinoline (B57606) Amine Derivatives
Quinoline-based compounds have been a cornerstone in the development of antimicrobial agents. nih.gov Their derivatives are known to exhibit significant potency against a variety of pathogenic microorganisms, including both bacteria and fungi. nih.govresearchgate.net The antimicrobial potential of these compounds is often attributed to their ability to interfere with essential microbial processes. nih.gov
Numerous studies have highlighted the antibacterial properties of novel quinoline derivatives. tandfonline.combiointerfaceresearch.com For instance, a series of newly synthesized quinoline derivatives demonstrated excellent antibacterial activity against a panel of bacteria, including Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 50 µg/mL. nih.govtandfonline.com
Structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the quinoline ring are crucial for antibacterial potency. researchgate.net For example, the introduction of thioalkyl substituents has been shown to amplify antibacterial activity. researchgate.net Similarly, certain quinolinequinones have displayed antibacterial potential against S. aureus equal to the standard drug Cefuroxime-Na, with MIC values of 1.22 mg/L. nih.gov The presence of various functional groups at different positions contributes to the moderate to strong antibacterial activity observed in these derivatives. biointerfaceresearch.com
Table 1: In Vitro Antibacterial Activity of Selected Quinoline Derivatives
In addition to their antibacterial properties, quinoline amine derivatives have demonstrated significant antifungal activity. nih.gov A series of novel quinoline derivatives were found to be potent against several fungal strains, including Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans. nih.govtandfonline.com
The antifungal activity is also heavily influenced by the structural characteristics of the compounds. For example, the quinolinequinone QQ10 was identified as the most effective antifungal agent in its class, with a MIC value of 1.22 mg/L against Candida albicans, which is four times more potent than the reference standard, Clotrimazole. nih.gov Another study found that quinolinequinones QQ7 and QQ8 were as effective as Clotrimazole against C. albicans. nih.gov These findings underscore the potential of quinoline derivatives as a source of new antifungal drugs. nih.gov
Table 2: In Vitro Antifungal Activity of Selected Quinoline Derivatives
In Vitro Antiparasitic Activity
The quinoline scaffold is famously associated with antimalarial drugs like chloroquine (B1663885). youtube.com Research continues to explore the broader antiparasitic potential of quinoline amine derivatives against various protozoan parasites.
Novel quinoline derivatives continue to be investigated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov Enantiomerically pure (S)-amino-alcohol quinolines have demonstrated good in vitro antimalarial activity, being at least three times more potent than the structurally related drug mefloquine. nih.govnih.gov The structure-activity relationship of 4-aminoquinoline (B48711) derivatives like chloroquine highlights the essential role of an electron-withdrawing group at the 7th position and a specific dialkylamino side chain at the 4th position for antimalarial activity. youtube.com A series of 2-thioxo-6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives also showed moderate to good antimalarial profiles against P. falciparum strains. ias.ac.in
Table 3: In Vitro Antimalarial Activity of Selected Quinoline Derivatives against P. falciparum
The antiparasitic activity of quinoline derivatives extends beyond malaria. semanticscholar.org A range of quinoline derivatives have been evaluated in vitro against a panel of trypanosomatid protozoan parasites, including those responsible for sleeping sickness (Trypanosoma brucei rhodesiense), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania infantum). nih.gov
Several compounds have shown significant antiprotozoal activity. uantwerpen.be For instance, certain derivatives displayed submicromolar activity against T. b. rhodesiense with high selectivity. nih.gov Structure-activity relationship studies indicated that the position of substituents, such as a nitro group, on the aromatic ring plays a critical role in determining the potency against these parasites. uantwerpen.beresearchgate.net Furthermore, converting a secondary amine at position 4 of the quinoline ring to a tertiary amine was found to increase antiprotozoal activity. uantwerpen.beresearchgate.net
Table 4: In Vitro Antiprotozoal Activity of Selected Quinoline Derivatives
In Vitro Anticancer Activity of Quinoline Amine Analogs
The quinoline scaffold is a prominent pharmacophore in the design of anticancer agents. ekb.eg Derivatives of quinoline have shown cytotoxic activity against various cancer cell lines through mechanisms such as the inhibition of protein kinases and the disruption of tubulin assembly. ekb.egbrieflands.com
A study on 2-aminodihydroquinoline analogs revealed their cytotoxic effects against the metastatic breast adenocarcinoma cell line MDA-MB-231. nih.gov Two compounds, in particular, showed cytotoxicity with IC50 values of approximately 2 µM. nih.gov Another novel quinoline derivative, BAPPN, demonstrated cytotoxic effects against hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), breast (MCF-7), and lung (A549) cancer cell lines with IC50 values of 3.3, 23, 3.1, and 9.96 μg/mL, respectively. nih.gov The anticancer activity of these compounds is often linked to their ability to induce apoptosis and arrest the cell cycle. nih.govnih.gov For example, some quinoline derivatives induce caspase-dependent apoptosis associated with the generation of reactive oxygen species. nih.gov
Structure-activity relationship studies have shown that functionalization of the quinoline ring can significantly influence its cytotoxic properties. brieflands.com For instance, the presence of dialkylaminoethyl substituents on the dihydroquinoline ring was found to be crucial for the activity against breast cancer cells. nih.gov
Table 5: In Vitro Anticancer Activity of Selected Quinoline Derivatives
Cytotoxicity Mechanisms (e.g., Apoptosis Induction, Cell Cycle Modulation)
Quinoline derivatives are recognized for their broad spectrum of biological activities, including significant cytotoxic effects against various cancer cell lines. The anticancer mechanisms of these compounds are often multifaceted, involving the induction of apoptosis (programmed cell death) and modulation of the cell cycle. While specific studies on 2-Ethylquinolin-6-amine are limited, research on structurally related quinoline compounds provides insights into its potential cytotoxic mechanisms.
Derivatives of quinoline have been shown to induce apoptosis in cancer cells through various pathways. For instance, certain quinoline compounds have been observed to trigger caspase activation, a key step in the apoptotic cascade. Additionally, some quinoline derivatives can influence the expression of proteins involved in the regulation of apoptosis.
Furthermore, quinoline-based compounds can exert their cytotoxic effects by arresting the cell cycle at different phases, thereby inhibiting cancer cell proliferation. The specific phase of cell cycle arrest can depend on the substitution pattern of the quinoline ring. For example, some 2,4-disubstituted quinoline derivatives have been noted to cause cell cycle arrest, contributing to their antiproliferative activity. The cytotoxic potential of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline core.
Anti-Metastatic Potential
The metastatic spread of cancer cells is a major cause of mortality, and compounds that can inhibit this process are of great therapeutic interest. Quinoline derivatives have demonstrated potential as anti-metastatic agents by interfering with processes crucial for cancer cell invasion and migration. Although direct evidence for the anti-metastatic potential of this compound is not yet available, the broader class of quinoline compounds has shown promise in this area.
The anti-metastatic activity of quinoline derivatives can be attributed to their ability to inhibit key signaling pathways and enzymes involved in metastasis. For instance, some quinoline compounds have been found to disrupt cell migration, a critical step in the metastatic cascade.
Enzyme Inhibition Studies
Phosphodiesterase (PDE5) Inhibition
Phosphodiesterase 5 (PDE5) is an enzyme that plays a crucial role in signal transduction pathways by hydrolyzing cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of PDE5 has been a successful strategy for the treatment of erectile dysfunction and pulmonary hypertension. More recently, PDE5 inhibitors are being explored for other indications, including neurodegenerative diseases like Alzheimer's disease.
Several quinoline derivatives have been identified as potent and selective PDE5 inhibitors. Structure-activity relationship studies have revealed that the substitution pattern on the quinoline ring is critical for potent PDE5 inhibition. For example, 4-benzylaminoquinoline derivatives have shown high potency, with some compounds exhibiting IC50 values in the picomolar range. Furthermore, the presence of an ethyl group at the C8-position of the quinoline nucleus has been shown to enhance both potency and selectivity for PDE5.
| Compound | PDE5 IC50 (nM) | Reference |
|---|---|---|
| Compound 7a (a quinoline derivative) | 0.27 | |
| Sildenafil | >0.27 | |
| Vardenafil | >0.27 | |
| Tadalafil | >0.27 |
Enhancer of Zeste Homologue 2 (EZH2) Inhibition
Enhancer of Zeste Homologue 2 (EZH2) is a histone methyltransferase that is often overexpressed in various cancers and plays a key role in tumor progression by suppressing tumor suppressor genes. Consequently, EZH2 has emerged as a promising target for cancer therapy.
Recent studies have identified quinoline derivatives as a new class of EZH2 inhibitors. For instance, a series of 5-methoxyquinoline (B23529) derivatives have been synthesized and evaluated for their EZH2 inhibitory activity. Structure-activity relationship studies have shown that substitutions at the 2- and 4-positions of the quinoline ring significantly influence their inhibitory potency. One of the most potent compounds identified in this series, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine, displayed an IC50 value of 1.2 μM against EZH2.
| Compound | EZH2 IC50 (μM) | Reference |
|---|---|---|
| 5k (a 5-methoxyquinoline derivative) | 1.2 | |
| Compound 1 (a chloro-methoxyquinoline derivative) | 28 |
Neuronal Nitric Oxide Synthase (nNOS) Inhibition
Neuronal nitric oxide synthase (nNOS) is an enzyme responsible for the production of nitric oxide (NO) in the nervous system. Overproduction of NO by nNOS has been implicated in various neurodegenerative disorders. Therefore, selective inhibition of nNOS is considered a viable therapeutic strategy.
Derivatives of 2-aminoquinoline (B145021) have been investigated as potent and selective nNOS inhibitors. These compounds are designed to mimic the substrate L-arginine and interact with the active site of the enzyme. The inhibitory activity and selectivity of these compounds are highly dependent on the substituents on the quinoline core. For example, several 7-substituted 2-aminoquinoline derivatives have shown potent nNOS inhibition with good selectivity over other NOS isoforms.
| Compound | nNOS Ki (nM) | Reference |
|---|---|---|
| Compound 5 (a 7-substituted 2-aminoquinoline) | 74 | |
| Compound 7 (a 7-substituted 2-aminoquinoline) | Potent inhibitor | |
| Compound 15 (a 7-substituted 2-aminoquinoline) | Potent inhibitor |
Structure-Activity Relationship (SAR) Investigations and Pharmacophore Development
The biological activities of quinoline derivatives are intricately linked to their chemical structures. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds for their respective biological targets.
For PDE5 inhibition by quinoline derivatives, SAR studies have highlighted the importance of specific substitutions. As mentioned, a 4-benzylamino group and an 8-ethyl group on the quinoline scaffold are favorable for high potency and selectivity. Pharmacophore modeling for PDE5 inhibitors often includes features such as a hydrogen bond acceptor, a hydrogen bond donor, and hydrophobic regions to accommodate the quinoline ring and its substituents.
In the context of EZH2 inhibition, SAR analysis of 5-methoxyquinoline derivatives revealed that bulky and basic substituents at the 2- and 4-positions are beneficial for activity. A pharmacophore model for EZH2 inhibitors typically consists of hydrogen bond acceptors, hydrogen bond donors, and aromatic features that can interact with key residues in the active site of the enzyme.
For nNOS inhibition by 2-aminoquinoline derivatives, the 2-amino group is a key feature, mimicking the guanidinium (B1211019) group of L-arginine. The nature and length of the substituent at the 7-position are critical for achieving high potency and selectivity. Pharmacophore models for nNOS inhibitors often incorporate a cationic center (the 2-amino group), hydrogen bond acceptors and donors, and hydrophobic features corresponding to the substituents.
Future Research Directions and Emerging Paradigms
Integration of Artificial Intelligence and Machine Learning in Quinoline (B57606) Amine Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of quinoline amines. These computational tools can significantly accelerate the discovery and development of new molecules by predicting their properties and synthetic pathways.
Key Applications of AI/ML in Quinoline Amine Research:
| Application | Description |
| Predictive Modeling | AI algorithms can be trained on existing data to predict the biological activity, toxicity, and physicochemical properties of novel quinoline amine derivatives, thereby prioritizing the synthesis of the most promising candidates. |
| Retrosynthesis Planning | Machine learning models can analyze vast reaction databases to propose novel and efficient synthetic routes for complex quinoline amines, potentially reducing the time and resources required for their preparation. |
| De Novo Drug Design | Generative AI models can design entirely new quinoline amine structures with desired pharmacological profiles, expanding the chemical space for drug discovery. |
| Spectroscopic Data Analysis | AI can assist in the interpretation of complex spectroscopic data (e.g., NMR, Mass Spectrometry) for the characterization of newly synthesized quinoline amines. |
Novel Synthetic Strategies for Enhanced Sustainability and Efficiency
The chemical industry is increasingly focusing on "green" and sustainable practices. For quinoline amines, this translates to the development of synthetic methods that are more environmentally friendly and economically viable.
Emerging Sustainable Synthetic Strategies:
Catalysis: The use of earth-abundant metal catalysts and organocatalysts is being explored to replace traditional heavy metal catalysts, reducing environmental impact.
Flow Chemistry: Continuous flow reactors offer improved reaction control, higher yields, and enhanced safety compared to traditional batch processes. This technology is well-suited for the scalable production of quinoline amines.
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve energy efficiency in the synthesis of quinoline derivatives.
Bio-catalysis: The use of enzymes as catalysts in the synthesis of amines offers high selectivity and mild reaction conditions, aligning with the principles of green chemistry. researchgate.net
Exploration of Undiscovered Biological Targets and Mechanistic Pathways
While quinoline derivatives have a long history in medicine, particularly as antimalarial and antibacterial agents, there is a vast, unexplored landscape of potential biological targets. Future research will focus on identifying new therapeutic applications and elucidating the underlying mechanisms of action.
Potential Areas of Biological Exploration:
Oncology: Quinoline-based compounds are being investigated as inhibitors of various kinases and other signaling proteins involved in cancer progression. rsc.orgnih.govnih.gov Dual-targeting inhibitors, for example, are a promising avenue of research. rsc.orgnih.gov
Neurodegenerative Diseases: The quinoline scaffold is being explored for the development of agents that can modulate neurotransmitter systems or inhibit protein aggregation associated with diseases like Alzheimer's and Parkinson's.
Infectious Diseases: With the rise of antimicrobial resistance, there is a critical need for new antibacterial and antiviral agents. Quinoline amines offer a versatile scaffold for the development of drugs with novel mechanisms of action. nih.gov
Immunomodulation: The ability of certain quinoline derivatives to modulate the immune system opens up possibilities for the treatment of autoimmune disorders and certain cancers.
Mechanistic studies, employing techniques such as proteomics, genomics, and advanced imaging, will be crucial in understanding how these molecules interact with their biological targets and exert their therapeutic effects.
Development of Advanced Materials with Tunable Properties
The unique photophysical and electronic properties of the quinoline ring system make it an attractive building block for the development of advanced materials. The amine functionality at the 6-position of 2-Ethylquinolin-6-amine provides a key handle for polymerization and functionalization.
Potential Applications in Materials Science:
| Material Type | Potential Properties and Applications |
| Organic Light-Emitting Diodes (OLEDs) | Quinoline derivatives can be designed to exhibit tunable fluorescence, making them suitable for use as emitters in OLED displays and lighting. nih.gov |
| Sensors | The nitrogen atom in the quinoline ring can interact with various analytes, leading to changes in fluorescence or other optical properties. This can be exploited to create highly sensitive chemical sensors. |
| Corrosion Inhibitors | The ability of quinoline amines to adsorb onto metal surfaces makes them effective corrosion inhibitors for various industrial applications. |
| Functional Polymers | Incorporation of the this compound moiety into polymer chains can impart unique optical, electronic, or thermal properties, leading to the development of new functional materials. |
The ability to tune the properties of these materials by modifying the substituents on the quinoline ring is a key advantage that will drive future research in this area. nih.gov
Q & A
Q. What are the recommended synthetic routes for 2-Ethylquinolin-6-amine in academic research?
- Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models like Reaxys or Pistachio) can predict feasible pathways for synthesizing this compound. For example, a one-step synthesis might involve alkylation of quinolin-6-amine with ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Structural validation via NMR (¹H/¹³C) and mass spectrometry is critical to confirm purity and regioselectivity. Analogous routes for related compounds (e.g., 4-Methylisoquinolin-6-amine) highlight the importance of optimizing reaction time and temperature to minimize byproducts .
Q. How can researchers confirm the molecular structure of this compound experimentally?
- Methodological Answer : Combine X-ray crystallography for definitive 3D conformation analysis with ¹H/¹³C NMR spectroscopy to resolve proton environments and carbon frameworks. For example, the ethyl group’s methyl protons (~1.3 ppm) and aromatic protons in the quinoline ring (~7.5–8.5 ppm) should align with predicted splitting patterns. High-resolution mass spectrometry (HRMS) can verify the molecular formula (C₁₁H₁₂N₂). Cross-reference with databases like PubChem for spectral comparisons .
Advanced Research Questions
Q. How do researchers address discrepancies in reported biological activities of this compound derivatives?
- Methodological Answer : Conduct a systematic review (per Cochrane Handbook guidelines) to analyze variables such as:
- Experimental design : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., MTT vs. ATP-based viability tests).
- Structural modifications : Substituent effects (e.g., methoxy vs. ethyl groups) on bioavailability.
- Data normalization : Account for batch-to-batch variations in compound purity using HPLC.
Meta-analytical tools (e.g., RevMan) can statistically resolve contradictions by pooling datasets from peer-reviewed studies .
Q. What strategies are used to study the coordination chemistry of this compound with transition metals?
- Methodological Answer : Design ligand-metal complexes by reacting this compound with transition metal salts (e.g., CuCl₂, Fe(NO₃)₃) in ethanol/water mixtures. Use UV-Vis spectroscopy to monitor charge-transfer bands (e.g., d-d transitions) and cyclic voltammetry to assess redox behavior. Single-crystal X-ray diffraction can reveal bonding geometries (e.g., octahedral vs. tetrahedral). Compare stability constants (logβ) with analogous amines (e.g., 5,6,7,8-Tetrahydroquinolin-8-amine derivatives) to evaluate donor strength .
Q. What precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal contact.
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF).
- Waste disposal : Segregate toxic waste (e.g., reaction quench solutions) and consult certified biohazard disposal services.
Safety protocols for structurally similar amines (e.g., (2,6-Dichloro-phenyl)-ethyl-amine) recommend pre-experimental risk assessments and spill kits for organic amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
